molecular formula C10H20O2 B020330 2-Ethyloctanoic acid CAS No. 25234-25-7

2-Ethyloctanoic acid

Cat. No.: B020330
CAS No.: 25234-25-7
M. Wt: 172.26 g/mol
InChI Key: DMUXSGAKEXSNGN-UHFFFAOYSA-N
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Description

2-Ethyloctanoic acid is a carboxylic acid with the molecular formula C10H20O2. It is a colorless liquid with a mild odor and is known for its applications in various chemical syntheses and industrial processes. This compound is structurally characterized by an ethyl group attached to the second carbon of an octanoic acid chain.

Safety and Hazards

2-Ethyloctanoic acid is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It is suspected of damaging the unborn child .

Mechanism of Action

Target of Action

2-Ethyloctanoic acid, also known as 2-Ethylhexanoic acid, is an organic compound with the formula CH3(CH2)3CH(C2H5)CO2H . It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . These metal derivatives, known as ethylhexanoate complexes, are the primary targets of this compound .

Mode of Action

This compound interacts with metal cations to form compounds with stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis . They function as catalysts in polymerizations as well as for oxidation reactions as "oil drying agents" .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of lipophilic metal derivatives . These derivatives can influence various biochemical pathways, particularly those involving metal catalysts.

Pharmacokinetics

It is known that the compound has a molecular weight of 1442114 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the formation of lipophilic metal derivatives . These derivatives can act as catalysts in various chemical reactions, including polymerizations and oxidation reactions . The exact molecular and cellular effects of these reactions can vary depending on the specific derivative and reaction involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point is 228.1 °C , suggesting that it is stable under normal environmental conditions but can be volatilized at high temperatures. Additionally, the compound’s solubility in nonpolar organic solvents suggests that its action may be influenced by the presence of such solvents in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyloctanoic acid can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid, copper chromite.

Major Products Formed:

    Ketones and Aldehydes: Formed through oxidation.

    2-Ethyloctanol: Formed through reduction.

    Esters: Formed through esterification with alcohols.

Comparison with Similar Compounds

    2-Ethylhexanoic acid: Similar in structure but with a shorter carbon chain.

    4-Ethyloctanoic acid: An isomer with the ethyl group attached to the fourth carbon.

    2-Methyloctanoic acid: Similar but with a methyl group instead of an ethyl group.

Uniqueness:

Properties

IUPAC Name

2-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUXSGAKEXSNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881259
Record name 2-ethyloctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25234-25-7
Record name 2-Ethyloctanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 2-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-ethyloctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyloctanoic acid
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Record name 2-Ethyloctanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any other byproducts formed alongside 2-ethyloctanoic acid during this reaction?

A1: Yes, the research specifically mentions the formation of other branched carboxylic acids like 2-ethylbutyric acid. Additionally, the reaction also yields neutral substances, primarily identified as phthalates and oxolanedione derivatives. [] This highlights the complex nature of radical reactions and the potential for multiple product formations.

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